4-Ethenylpiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
4-Ethenylpiperidine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is also known by its IUPAC name, 4-vinylpiperidine-4-carboxylic acid hydrochloride . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of both a vinyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Vinylation: The piperidine is subjected to a vinylation reaction to introduce the ethenyl group. This can be achieved using reagents such as vinyl bromide or vinyl chloride in the presence of a base like potassium carbonate.
Carboxylation: The vinylated piperidine is then carboxylated to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethenylpiperidine-4-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: Formation of 4-ethenylpiperidine-4-carboxylic acid derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of 4-ethenylpiperidine-4-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Ethenylpiperidine-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-piperidinecarboxylic acid hydrochloride
- 4-Methyl-4-piperidinecarboxylic acid hydrochloride
- 4-Hydroxy-4-piperidinecarboxylic acid hydrochloride
Uniqueness
4-Ethenylpiperidine-4-carboxylic acid;hydrochloride is unique due to the presence of both a vinyl group and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethenylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h2,9H,1,3-6H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNQIWJGYVKDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCNCC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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